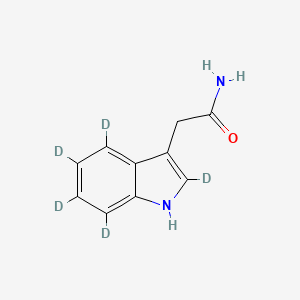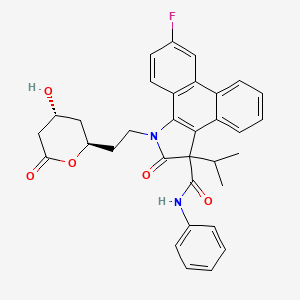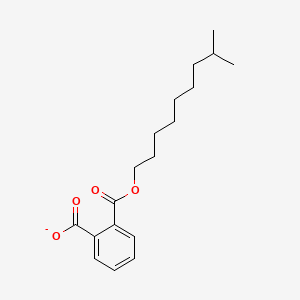
3,4-Epoxy-6-keto-4a,5-ene Simvastatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Epoxy-6-keto-4a,5-ene Simvastatin is a biochemical compound with the molecular formula C25H36O7 and a molecular weight of 448.55 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is a derivative of Simvastatin, a well-known cholesterol-lowering medication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Epoxy-6-keto-4a,5-ene Simvastatin involves multiple steps, starting from the basic structure of SimvastatinThe reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to achieve the desired modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Epoxy-6-keto-4a,5-ene Simvastatin can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The epoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
3,4-Epoxy-6-keto-4a,5-ene Simvastatin is primarily used in scientific research, particularly in the field of proteomics. It is used to study protein interactions and modifications, as well as to investigate the biochemical pathways involved in cholesterol metabolism .
Mechanism of Action
The mechanism of action of 3,4-Epoxy-6-keto-4a,5-ene Simvastatin involves its interaction with specific enzymes and proteins involved in cholesterol biosynthesis. The compound inhibits the enzyme HMG-CoA reductase, which is a key enzyme in the mevalonate pathway responsible for cholesterol synthesis . By inhibiting this enzyme, the compound effectively reduces cholesterol levels in the body .
Comparison with Similar Compounds
Similar Compounds
Simvastatin: The parent compound, widely used as a cholesterol-lowering medication.
Lovastatin: Another statin with a similar structure and mechanism of action.
Atorvastatin: A more potent statin with a different chemical structure but similar therapeutic effects.
Uniqueness
3,4-Epoxy-6-keto-4a,5-ene Simvastatin is unique due to the presence of the epoxy and keto groups, which may confer additional biochemical properties and potential therapeutic benefits. These modifications can affect the compound’s interaction with biological targets and its overall efficacy .
Properties
CAS No. |
1795790-98-5 |
|---|---|
Molecular Formula |
C25H36O7 |
Molecular Weight |
448.556 |
IUPAC Name |
[(3S,3aR,4R,5R)-4-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-1a,5-dimethyl-6-oxo-2,3,3a,4,5,7b-hexahydronaphtho[1,2-b]oxiren-3-yl] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C25H36O7/c1-6-24(3,4)23(29)31-19-12-25(5)22(32-25)17-11-18(27)13(2)16(21(17)19)8-7-15-9-14(26)10-20(28)30-15/h11,13-16,19,21-22,26H,6-10,12H2,1-5H3/t13-,14-,15-,16+,19+,21-,22?,25?/m1/s1 |
InChI Key |
HZHZODVQZPRTTL-CBQGMXQJSA-N |
SMILES |
CCC(C)(C)C(=O)OC1CC2(C(O2)C3=CC(=O)C(C(C13)CCC4CC(CC(=O)O4)O)C)C |
Synonyms |
2,2-Dimethylbutanoic Acid (1S,7R,8R,8aR)-1,2,3,4,6,7,8,8a-Octahydro-3,7-dimethyl_x000B_-3,4-epoxy-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


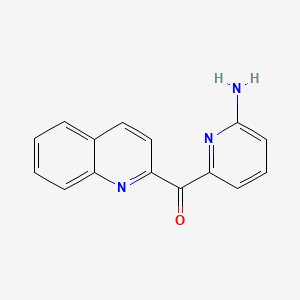
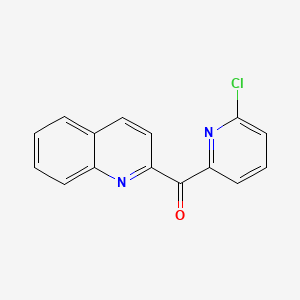


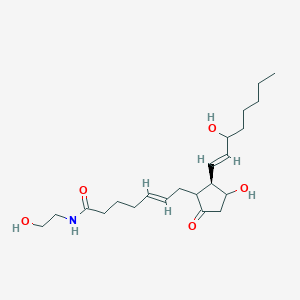
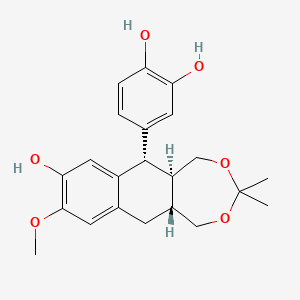
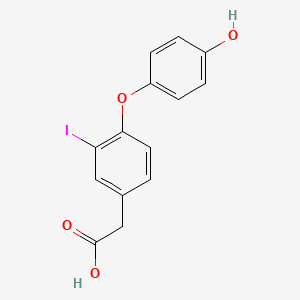
![cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B565954.png)
